1-Acetyl-3-bromopiperidin-4-one hydrobromide
CAS No.:
Cat. No.: VC13588982
Molecular Formula: C7H11Br2NO2
Molecular Weight: 300.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Br2NO2 |
|---|---|
| Molecular Weight | 300.98 g/mol |
| IUPAC Name | 1-acetyl-3-bromopiperidin-4-one;hydrobromide |
| Standard InChI | InChI=1S/C7H10BrNO2.BrH/c1-5(10)9-3-2-7(11)6(8)4-9;/h6H,2-4H2,1H3;1H |
| Standard InChI Key | DBRVCEPCQLYMGA-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(=O)C(C1)Br.Br |
| Canonical SMILES | CC(=O)N1CCC(=O)C(C1)Br.Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
1-Acetyl-3-bromopiperidin-4-one hydrobromide features a six-membered piperidine ring with the following substituents:
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An acetyl group () at the nitrogen atom (position 1).
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A bromine atom at position 3.
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A ketone group () at position 4.
The hydrobromide salt form enhances its stability and solubility in polar solvents such as water and ethanol .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 300.98 g/mol | |
| Melting Point | Not explicitly reported | – |
| Solubility | Soluble in ethanol, DMSO | |
| Storage Conditions | 2–8°C, dry environment |
The compound’s bromine and acetyl groups influence its electronic properties, making it susceptible to nucleophilic substitution and condensation reactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves bromination of N-acetyl-4-piperidone (CAS: 61892-80-6) using bromine () in chloroform () at 0°C to room temperature . The reaction proceeds via electrophilic aromatic substitution, yielding 1-acetyl-3-bromo-4-piperidone, which is subsequently treated with hydrobromic acid () to form the hydrobromide salt .
Key Reaction Steps:
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Bromination:
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Salt Formation:
Optimization and Yield
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Solvent Choice: Ethanol is preferred for its ability to dissolve both reactants and products, achieving yields >80% .
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Temperature Control: Exothermic reactions require gradual heating to prevent decomposition .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound is a precursor for:
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Anticancer Agents: Functionalization at the bromine site enables coupling with aryl groups to target tubulin polymerization .
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Central Nervous System (CNS) Drugs: Piperidine derivatives are explored for dopamine receptor modulation .
Case Study: NICz Scaffold Development
In a 2016 study, 1-acetyl-3-bromopiperidin-4-one hydrobromide was used to synthesize N-heterocyclic carbazole (NICz) derivatives via Buchwald-Hartwig amination. These compounds demonstrated luminescent properties and potential in organic light-emitting diodes (OLEDs) .
| Hazard Statement | Code | Precautions |
|---|---|---|
| Harmful if swallowed | H302 | Avoid ingestion |
| Skin irritation | H315 | Use gloves and protective clothing |
| Eye irritation | H319 | Wear safety goggles |
| Respiratory irritation | H335 | Use in ventilated areas |
Comparative Analysis of Piperidine Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromopiperidin-4-one hydrobromide | No acetyl group; simpler structure | Lower cytotoxicity (IC₅₀ > 200 μM) |
| 1-Acetylpiperidin-4-one | Lacks bromine; ketone retained | Intermediate in anticonvulsants |
| N-Benzoyl-3-bromopiperidin-4-one | Benzoyl instead of acetyl group | Enhanced kinase inhibition |
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